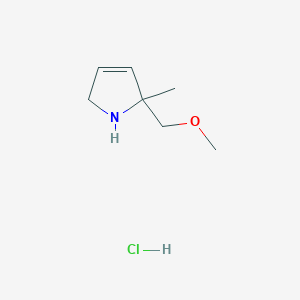

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of dihydropyridine and pyrrole derivatives is a topic of interest due to their potential pharmacological activities. For instance, paper describes the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their evaluation for antiinflammatory and analgesic activities. Similarly, paper outlines a new approach to the pyridine ring through the reaction of lithiated methoxyallene with methoxymethyl isothiocyanate, leading to the formation of 5-substituted 6-(alkylthio)-2-methoxy-2,3-dihydropyridines. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray crystallography. For example, paper combines experimental and theoretical methods to analyze the structure of methoxy substituted phenylazo pyridones. Paper provides an X-ray and spectroscopic analysis of a nitropyridine derivative, which could offer insights into the structural aspects of the compound "5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride".

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in several papers. Paper discusses the rearrangement and electrocyclisation of imidothioates to form dihydropyridines, which can undergo further transformations under acidic conditions. Paper describes the reaction of a substituted pyrrolone with water, leading to the formation of dihydroxy derivatives. These studies can shed light on the potential chemical reactions that "5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are crucial for understanding their behavior and potential applications. Paper provides quantitative structure-activity relationship (QSAR) studies, which correlate the physical properties of benzoylpyrrolopyrrolecarboxylic acids with their biological activities. Paper investigates the optical properties of a nitropyridine derivative, including its absorption and fluorescence spectra. These findings can be informative when considering the properties of "5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride".

科学的研究の応用

Synthesis of Complex Molecules

Researchers have explored the use of pyrrole derivatives, closely related to "5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole hydrochloride," in the total synthesis of complex natural products and analogs. For instance, Watanabe et al. (1987) demonstrated the synthesis of 6-hydroxy-epi-PS 5 and 6-methoxy-epi-PS 5, showcasing the utility of pyrrole derivatives in constructing bicyclic carbapenem structures with significant biological activity (Watanabe, Fukagawa, Ishikura, & Yoshioka, 1987). Similarly, the regioselective functionalization of bacteriochlorins using methoxy-substituted pyrrole derivatives was reported by Fan, Taniguchi, and Lindsey (2007), highlighting the role of such compounds in modifying the photochemical properties of bacteriochlorins for potential applications in photodynamic therapy and solar energy conversion (Fan, Taniguchi, & Lindsey, 2007).

Medicinal Chemistry Applications

The modification of pyrrole derivatives has been investigated for the development of novel therapeutic agents. Massa et al. (1989) explored the synthesis of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, which were studied for their analgesic and neurobehavioral activities, illustrating the potential of pyrrole derivatives in the creation of new pain management solutions (Massa, Corelli, Artico, Mai, Silvestri, Pantaleoni, Palumbo, Fanini, & Giorgi, 1989).

Chemical Synthesis and Catalysis

Pyrrole derivatives have been utilized in the development of novel catalytic processes and synthetic methodologies. For example, Hocková et al. (2003) reported on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing the application of pyrrole derivatives in antiviral research, particularly against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Additionally, the manipulation of pyrrole and furan derivatives for the synthesis of polyesters and composites showcases the broad applicability of these compounds in materials science, as demonstrated by Kong et al. (2018) in their review on the catalytic conversion of 5-hydroxymethylfurfural to value-added derivatives (Kong, Zhu, Fang, Kozinski, Butler, Xu, Song, & Wei, 2018).

作用機序

Safety and Hazards

特性

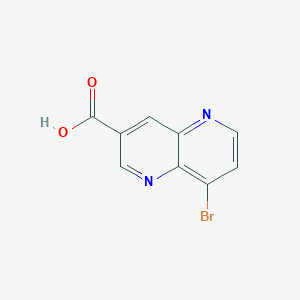

IUPAC Name |

5-(methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h3-4,8H,5-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWSGDOOXMYEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1)COC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)

![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)

![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)

![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)